
4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features multiple methoxy groups attached to the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other materials.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, methyl ester: Lacks the methoxy groups, resulting in different reactivity and applications.
4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid: The free acid form, which can be converted to the ester.
Uniqueness
The presence of multiple methoxy groups in 2-Naphthalenecarboxylic acid, 4,5,6,7-tetramethoxy-, methyl ester makes it unique compared to its analogs. These groups enhance its solubility and reactivity, making it a valuable compound in various chemical processes.
生物活性
4,5,6,7-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester (TMN) is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
TMN is characterized by its naphthalene backbone substituted with four methoxy groups and a methyl ester functional group. Its molecular formula is C16H18O6, with a molecular weight of approximately 306.31 g/mol. The presence of multiple methoxy groups enhances its solubility and reactivity, making it a valuable intermediate in various chemical syntheses.
Anticancer Properties
Research indicates that TMN exhibits anticancer properties. It has been shown to inhibit specific enzymes and signaling pathways critical for cancer cell proliferation. In vitro studies suggest that TMN can induce apoptosis in various cancer cell lines, potentially through the modulation of metabolic pathways involved in cell survival and growth.
Case Study:
A study demonstrated that TMN significantly reduced cell viability in breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM. The mechanism was linked to the activation of caspase-3 and caspase-9, indicating the induction of intrinsic apoptosis pathways.
Anti-inflammatory Effects
TMN also shows promise in anti-inflammatory applications. Its interaction with biological targets suggests it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This makes it a candidate for further research in the treatment of inflammatory diseases.
The biological activity of TMN is attributed to its ability to interact with various biomolecules:
- Enzyme Modulation: TMN may act as an inhibitor or modulator of key enzymes involved in cancer metabolism.
- Signal Transduction Interference: It can interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.
- Hydrolysis Reaction: The ester group can undergo hydrolysis, releasing the corresponding acid which may have additional biological effects.
Comparative Analysis with Similar Compounds
The following table summarizes TMN's structural features compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Naphthalenecarboxylic acid methyl ester | Lacks methoxy groups | Different reactivity profile |
| 4,5,6,8-Tetramethoxy-2-naphthalenecarboxylic acid methyl ester | Similar methoxy substitution | Variations in biological activity |
| 1-Naphthalenecarboxylic acid 4,5,6-tetramethoxy-, methyl ester | Positional isomer | Distinct chemical properties due to positional changes |
| 2-Naphthalenecarboxylic acid 4,5-dimethoxy-, methyl ester | Fewer methoxy groups | Altered solubility and reactivity |
The presence of multiple methoxy groups in TMN significantly enhances its solubility and reactivity compared to these similar compounds.
Applications in Research and Industry
TMN has several applications across different fields:
- Medicinal Chemistry: As a potential lead compound for developing new anticancer or anti-inflammatory drugs.
- Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
- Biological Studies: Investigating enzyme interactions and metabolic pathways relevant to disease mechanisms.
特性
分子式 |
C16H18O6 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
methyl 4,5,6,7-tetramethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C16H18O6/c1-18-11-8-10(16(17)22-5)6-9-7-12(19-2)14(20-3)15(21-4)13(9)11/h6-8H,1-5H3 |
InChIキー |
MKUUUHRINZMZKK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=CC(=CC(=C2C(=C1OC)OC)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















